5-Nitroso-2-phenyl-4,6-pyrimidinediamine
Description
5-Nitroso-2-phenyl-4,6-pyrimidinediamine is a pyrimidine derivative characterized by a nitroso (-NO) group at position 5, a phenyl substituent at position 2, and amino (-NH₂) groups at positions 4 and 4. Its structure imparts unique reactivity, particularly due to the electron-withdrawing nitroso group, which influences both stability and biological activity .
Properties
CAS No. |
56472-04-9 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-nitroso-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H9N5O/c11-8-7(15-16)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14) |
InChI Key |
BECPHSCHRNDJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Differences and Implications
Nitroso Group: All nitroso-containing analogues (e.g., Triamterene EP Impurity A) share instability under acidic or reducing conditions, often decomposing to form reactive intermediates. This contrasts with non-nitroso derivatives like 2-methyl-4,6-dichloro-5-aminopyrimidine, which exhibit greater stability .
Genotoxicity: Nitroso derivatives are associated with endogenous formation of carcinogenic N-nitroso compounds, necessitating stringent impurity control in pharmaceuticals. Triamterene EP Impurity A, for example, is regulated at ppm levels in diuretics .
Synthetic Utility: Chloro-substituted analogues (e.g., 2-methyl-4,6-dichloro-5-aminopyrimidine) serve as electrophilic intermediates in drug synthesis, whereas nitroso derivatives are more often byproducts or research targets due to their reactive nature .
Q & A
Q. What are the optimal synthetic routes for 5-Nitroso-2-phenyl-4,6-pyrimidinediamine, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nitrosation and nucleophilic substitution. Key steps include:
- Controlled Nitrosation: Use sodium nitrite in acidic conditions (e.g., HCl) at 0–5°C to avoid over-nitrosation.
- Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Batch Reactors: Industrial-scale synthesis employs batch reactors with precise temperature control to optimize yield (reported up to 75% in pilot studies) .
Table 1: Comparison of Synthetic Conditions
| Parameter | Lab-Scale (mg) | Pilot-Scale (kg) |
|---|---|---|
| Temperature (°C) | 0–5 | 0–5 |
| Reaction Time (h) | 4–6 | 6–8 |
| Yield (%) | 60–70 | 70–75 |
| Purity Post-Purification | ≥95% | ≥98% |
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolves bond lengths (e.g., N-N bond in nitroso group: ~1.25 Å) and confirms spatial arrangement .
- Mass Spectrometry (MS): Molecular ion peak at m/z 248.2 (C₁₀H₈N₆O) .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence the bioactivity of this compound analogs?
Methodological Answer: Substituents alter electronic and steric properties, impacting biological interactions:
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance electrophilicity, increasing enzyme inhibition (e.g., IC₅₀ reduced by 40% with fluorine substitution) .
- Bulkier Groups (e.g., pyrrolidin-1-yl): Reduce membrane permeability but improve target specificity (e.g., 2-fold selectivity in kinase assays) .
Table 2: Substituent Effects on Enzyme Inhibition
| Substituent | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| -H (Parent) | 12.5 | 1.0 |
| -F | 7.4 | 1.2 |
| -NO₂ | 5.8 | 0.8 |
| -Pyrrolidin-1-yl | 9.1 | 2.3 |
Q. How should researchers address contradictions in experimental data for this compound (e.g., inconsistent bioactivity results)?
Methodological Answer: Use Design of Experiments (DOE) to isolate variables:
- Factor Screening: Test variables (e.g., pH, solvent polarity) using a Plackett-Burman design to identify critical factors .
- Response Surface Methodology (RSM): Optimize conditions (e.g., solvent ratio, temperature) to reconcile conflicting data .
- Validation: Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
Q. What computational methods predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., RMSD < 2.0 Å for nitroso group interactions) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate electron transfer during nitroso-mediated enzyme inhibition .
- Machine Learning: Train models on pyrimidine derivative datasets to prioritize synthesis targets (e.g., random forest classifiers for bioavailability prediction) .
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